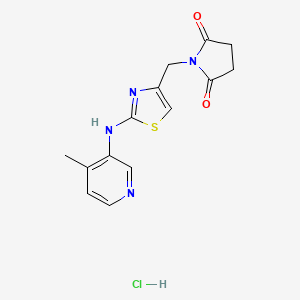
1-Bromo-2-(cyclopropylsulfanyl)benzene
Overview
Description
1-Bromo-2-(cyclopropylsulfanyl)benzene is a chemical compound that is commonly used in scientific research. It is a member of the benzene family and has a molecular formula of C10H9BrS. This compound is important because it has been found to have several unique properties that make it useful in a variety of research applications.
Scientific Research Applications
Supramolecular Chemistry Applications
Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have found significant applications in supramolecular chemistry, ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into nanometer-sized structures stabilized by hydrogen bonding highlights the potential of benzene derivatives in creating complex molecular architectures for various technological applications (Cantekin, de Greef, & Palmans, 2012).
Role in Hematotoxicity and Carcinogenicity
The aromatic hydrocarbon benzene, a core component of the compound , has been associated with hematotoxicity and carcinogenicity, primarily in occupational environments. Benzene's metabolites, such as phenol, catechol, and hydroquinone, are implicated in the transition from cytotoxicity to carcinogenicity, suggesting a complex multistep process involving gene mutations and oncogene activation (Atkinson, 2009).
Antimicrobial Applications
Compounds like p-Cymene, which have structural similarities to benzene derivatives, demonstrate a wide range of biological activities including antimicrobial effects. This indicates the potential for benzene derivatives to be used in developing new substances with antimicrobial properties, addressing the urgent need for alternative treatments due to antimicrobial resistance (Marchese et al., 2017).
Synthesis and Chemical Research
Research into the synthesis of related compounds, like 2-Fluoro-4-bromobiphenyl, showcases the ongoing interest in developing practical and efficient methods for producing benzene derivatives. Such studies highlight the relevance of these compounds in manufacturing processes and their potential in various industrial applications (Qiu et al., 2009).
properties
IUPAC Name |
1-bromo-2-cyclopropylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIRBMUXAQBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(cyclopropylsulfanyl)benzene | |
CAS RN |
1174229-14-1 | |
| Record name | 1-bromo-2-(cyclopropylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

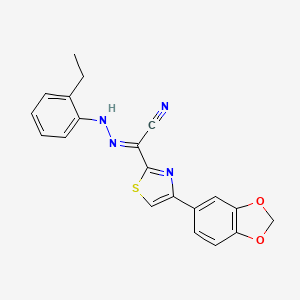
![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)
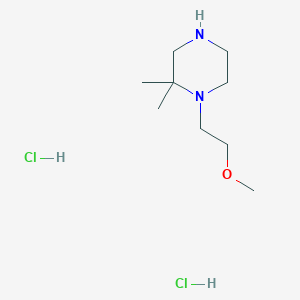

![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)
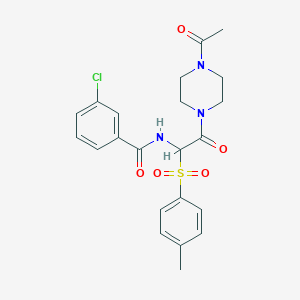
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)

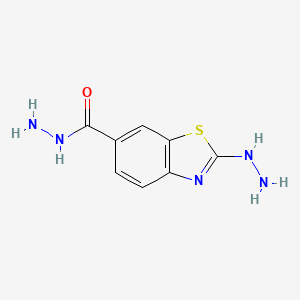
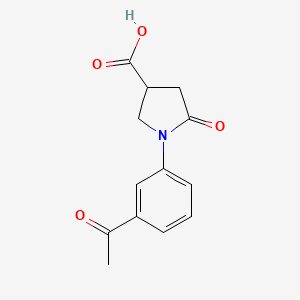
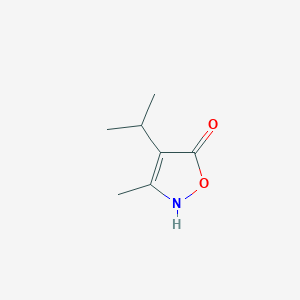
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)
